1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a piperazine ring substituted with a methoxyphenyl group and a methylphenyl ethanone moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl chloride in the presence of a base, such as sodium hydride, to introduce the methoxyphenyl group.
Addition of Methylphenyl Ethanone Moiety: Finally, the compound is synthesized by reacting the substituted piperazine with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone has several scientific research applications, including:
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and pathways, including its potential as an anticancer agent.
Pharmacological Research: The compound is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles, to understand its behavior in biological systems.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including vasoconstriction and neurotransmitter release. The pathways involved in its mechanism of action include the activation or inhibition of G-protein-coupled receptor signaling cascades, leading to downstream effects on cellular functions .
Comparison with Similar Compounds
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone can be compared with other similar compounds, such as:
Para-Methoxyphenylpiperazine (MeOPP): This compound is a piperazine derivative with stimulant effects and is used in recreational drugs.
Trazodone: A piperazine-based antidepressant that targets serotonin receptors.
Naftopidil: Another alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-5-3-4-6-17(16)15-20(23)22-13-11-21(12-14-22)18-7-9-19(24-2)10-8-18/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWKWBDORAAPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.